molecular formula C9H14F3NO2 B13329364 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

Katalognummer: B13329364
Molekulargewicht: 225.21 g/mol
InChI-Schlüssel: BZBFULOUDSUUAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is a chemical compound that features a trifluoromethyl group attached to a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one can be achieved through several methods. One common approach involves the organocatalyzed decarboxylative trifluoromethylation of β-ketoacids using Togni’s reagent. This method employs primary or secondary amines as catalysts, with piperazine being particularly effective . The reaction proceeds through the trifluoromethylation of an enamine intermediate, resulting in the formation of the desired compound under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow synthesis and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,3-Trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a hydroxy group. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H14F3NO2

Molekulargewicht

225.21 g/mol

IUPAC-Name

3,3,3-trifluoro-1-(4-hydroxy-2-methylpiperidin-1-yl)propan-1-one

InChI

InChI=1S/C9H14F3NO2/c1-6-4-7(14)2-3-13(6)8(15)5-9(10,11)12/h6-7,14H,2-5H2,1H3

InChI-Schlüssel

BZBFULOUDSUUAL-UHFFFAOYSA-N

Kanonische SMILES

CC1CC(CCN1C(=O)CC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.